1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of Piperidine Ring: The brominated pyridine is then reacted with piperidine to form the piperidine ring.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and as a potential ligand in receptor studies.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and piperidine moieties. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid can be compared with similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid: Similar structure but with a pyrimidine ring instead of pyridine.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine ring instead of piperidine.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: Similar bromopyridine moiety but with a piperazine ring and a Boc protecting group.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCKHPUYLVRFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588616 |
Source
|
Record name | 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954570-88-8 |
Source
|
Record name | 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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